molecular formula C25H23N3O4S B11649436 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-propoxybenzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-propoxybenzamide

Cat. No.: B11649436
M. Wt: 461.5 g/mol
InChI Key: XKQFYFUBDZEVLP-UHFFFAOYSA-N
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Description

  • N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-propoxybenzamide is a chemical compound with the molecular formula C21H18N2O4S.
  • It features a benzoxazole ring, a methoxyphenyl group, and a carbamothioyl moiety.
  • The compound’s structure is characterized by the presence of a sulfur atom (S) in the carbamothioyl group.
  • It exhibits interesting pharmacological properties and has been studied for various applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology and Medicine: Investigated for potential bioactivity, such as antimicrobial or anticancer properties.

      Industry: May find applications in materials science or as intermediates in pharmaceutical production.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent and may involve interactions with specific cellular targets.
    • Further research is needed to elucidate the molecular pathways affected by this compound.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s applications and mechanisms are still actively researched, and its potential impact continues to evolve

    Properties

    Molecular Formula

    C25H23N3O4S

    Molecular Weight

    461.5 g/mol

    IUPAC Name

    N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-propoxybenzamide

    InChI

    InChI=1S/C25H23N3O4S/c1-3-13-31-18-8-6-7-16(14-18)23(29)28-25(33)27-20-15-17(11-12-21(20)30-2)24-26-19-9-4-5-10-22(19)32-24/h4-12,14-15H,3,13H2,1-2H3,(H2,27,28,29,33)

    InChI Key

    XKQFYFUBDZEVLP-UHFFFAOYSA-N

    Canonical SMILES

    CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC

    Origin of Product

    United States

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